REACTION_CXSMILES
|
Cl([O-])(=O)(=O)=O.[C-:6]#[N:7].[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2:16]>CO.O>[C-:6]#[N:7].[C-:6]#[N:7].[C-:6]#[N:7].[C-:6]#[N:7].[Ni+2:16] |f:1.2.3.4.5.6.7,10.11.12.13.14|
|
Name
|
D6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
formula III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ni(CN)4-2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-]
|
Name
|
potassium tetracyanonickelate
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 236.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |